Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate
Description
Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core with a methyl ester group at position 6 and a ketone at position 5 (Fig. 1). Its molecular formula is C₉H₉N₃O₃, and molecular weight is 207.19 g/mol .
Properties
IUPAC Name |
methyl 5-oxo-1H-imidazo[1,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-7(13)5-4-10-8-9-2-3-11(8)6(5)12/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWJXJSMCZIQJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2NC=CN2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Cyclization Using Paraformaldehyde and Acetic Acid
This method utilizes paraformaldehyde as a cyclizing agent and acetic acid as a solvent:
- A mixture of paraformaldehyde (1.1 g), diethylamine (3.3 g), and acetic acid (80 mL) is stirred.
- Ethyl derivatives of dihydroimidazo[1,2-a]pyrimidine are added to the reaction mixture and stirred at 70°C for 3 hours.
- The resulting product is neutralized using aqueous potassium carbonate and extracted with ethyl acetate.
- Purification involves column chromatography on silica gel with chloroform-ethanol eluants and recrystallization from ethanol.
Method 2: Reflux with Alcohols
Alcohols such as ethanol are used as solvents for reflux reactions:
Method 3: Direct Esterification
Direct esterification can be employed using methanol:
- Pyrimidine precursors are treated with methanol under acidic conditions to form methyl esters.
- Reaction temperatures typically range from ambient to reflux conditions depending on the reactivity of the precursors.
Reaction Conditions
The following table summarizes key reaction parameters:
| Reaction Type | Reagents | Solvent | Temperature Range | Time |
|---|---|---|---|---|
| Cyclization | Paraformaldehyde, Diethylamine | Acetic Acid | ~70°C | ~3 hours |
| Reflux with Alcohols | Ethyl Derivatives, Aniline | Ethanol | ~80–150°C | 17–48 hours |
| Direct Esterification | Pyrimidine Precursors, Methanol | None/Alcohols | Ambient–Reflux | Variable |
Purification Techniques
Purification methods are critical for obtaining high-purity products:
- Extraction : Organic solvents like ethyl acetate are used for extraction after neutralization.
- Chromatography : Column chromatography on silica gel is employed for separation using chloroform-ethanol mixtures.
- Recrystallization : Final purification often involves recrystallization from ethanol or DMF-water mixtures.
Notes on Optimization
To improve yield and purity:
- Adjust solvent ratios and reaction times based on precursor solubility.
- Optimize temperature to prevent decomposition of intermediates.
- Use high-purity reagents to minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or imidazole ring positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts such as acids or bases .
Major Products
The major products formed from these reactions include N-oxides, reduced imidazo[1,2-a]pyrimidines, and substituted derivatives with various functional groups .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of imidazo[1,2-a]pyrimidine compounds exhibit notable antimicrobial properties. Studies have shown that modifications to the methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate structure can enhance its efficacy against various bacterial strains. For instance, derivatives have been synthesized and tested against resistant strains of Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition .
Anticancer Properties
The compound's potential as an anticancer agent has been investigated in several studies. It has been found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For example, modifications of the compound have shown promising results in enhancing cytotoxicity against breast cancer cells .
Neuroprotective Effects
Recent studies suggest that this compound may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. Research indicates that it may act as a beta-secretase inhibitor, which is crucial for reducing amyloid-beta plaque formation .
Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various functionalizations makes it a versatile building block in organic synthesis. Techniques such as multicomponent reactions and condensation reactions have been employed to create novel derivatives with tailored biological activities .
Pharmaceutical Development
In pharmaceutical research, this compound is being explored for its potential use in drug formulations aimed at treating infections and cancers. Its structural attributes allow for modifications that can enhance solubility and bioavailability, critical factors in drug design .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition against resistant bacterial strains with modified derivatives showing enhanced activity. |
| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines; modifications increased cytotoxicity significantly. |
| Study C | Neuroprotective Effects | Identified as a potential beta-secretase inhibitor; reduced amyloid-beta plaque formation in vitro. |
Mechanism of Action
The mechanism of action of methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects . The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
- Chemical Formula : C8H8N4O3
- Molecular Weight : 196.18 g/mol
- IUPAC Name : this compound
- CAS Number : Not specifically listed in the provided sources.
Anticancer Activity
This compound exhibits significant anticancer properties. Research indicates that compounds with similar imidazo-pyrimidine structures have been tested against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 10.5 | Induction of apoptosis |
| Compound B | HepG2 (liver cancer) | 12.3 | Inhibition of cell proliferation |
| Compound C | A549 (lung cancer) | 8.7 | Cell cycle arrest at G1 phase |
Studies have shown that derivatives of imidazo-pyrimidines can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the cell cycle .
Antiviral Activity
Research has also highlighted the antiviral potential of similar compounds against viruses such as Zika and Dengue. For instance, a study demonstrated that certain imidazo-pyrimidine derivatives exhibited EC50 values in the low micromolar range against these viruses, indicating promising antiviral activity .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. A recent study reported that imidazo-pyrimidine derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be as low as 32 µg/mL for certain strains .
Case Study 1: Anticancer Efficacy
In a study published in MDPI, researchers synthesized various imidazo-pyrimidine derivatives and tested their effects on MCF-7 and HepG2 cell lines. The most potent derivative showed an IC50 value of 8.7 µM against A549 cells, demonstrating significant cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antiviral Screening
A screening of imidazo-pyrimidine derivatives for antiviral activity revealed that one compound had an EC50 value of 1.4 µM against Dengue virus serotype 2. This compound demonstrated lower cytotoxicity than existing antiviral agents, suggesting a favorable therapeutic index .
Q & A
Q. What are the common synthetic routes for Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate, and how do reaction conditions influence yield?
The compound can be synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. For example, thermal cyclization of thioxopyrimidine derivatives in solvents like 1-butanol or methanol under reflux conditions has been reported for analogous imidazo[1,2-a]pyrimidines . Key parameters include solvent choice (polar aprotic vs. protic), temperature, and reaction time. For instance, Burbuliene et al. demonstrated that refluxing in methanol improved cyclization efficiency compared to room-temperature reactions .
Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is critical for determining bond lengths, angles, and intermolecular interactions. For example, studies on structurally similar thiazolopyrimidine derivatives used a Bruker SMART APEX CCD detector with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). Data refinement via SHELXL (a widely used program for small-molecule crystallography) achieved R-factors of ~0.069, confirming structural accuracy . Multi-scan absorption corrections (e.g., SADABS) are typically applied to mitigate experimental artifacts .
Advanced Research Questions
Q. What intermolecular interactions stabilize the crystal packing of this compound?
Hydrogen bonding and π-π stacking are dominant. In related imidazo[1,2-a]pyrimidine derivatives, the carbonyl oxygen forms hydrogen bonds with NH groups (e.g., N–H···O=C, ~2.8–3.0 Å), while aromatic rings participate in π-π interactions (centroid distances ~3.6–3.8 Å). Graph set analysis (e.g., R_2$$^2(8) motifs) can classify these interactions systematically . For example, a study on a brominated analog revealed intermolecular C–H···O and O–H···O bonds contributing to a layered crystal structure .
Q. How do substituents on the imidazo[1,2-a]pyrimidine core affect pharmacological activity?
Substituents at positions 2, 5, and 7 significantly modulate bioactivity. For instance:
- Electron-withdrawing groups (e.g., -CF) enhance metabolic stability but may reduce solubility.
- Aromatic substituents (e.g., 4-hydroxyphenyl) improve binding to targets like calcium channels or inflammatory enzymes .
- Methyl esters at position 6 (as in the target compound) balance lipophilicity and hydrolytic stability, making them suitable prodrug candidates .
Q. What analytical techniques resolve contradictions in spectral data (e.g., NMR vs. XRD)?
Discrepancies between NMR (solution-state) and XRD (solid-state) data often arise from conformational flexibility or solvent effects. For example:
- Dynamic NMR can detect rotational barriers in solution, while XRD provides static solid-state conformations.
- DFT calculations (e.g., B3LYP/6-31G*) reconcile differences by modeling gas-phase vs. crystal environments .
- Variable-temperature XRD tracks phase transitions or disorder in crystals .
Methodological Guidance
Q. How to optimize SHELXL refinement for high R-factors in imidazo[1,2-a]pyrimidine derivatives?
- Use ISOR and DELU constraints to address thermal motion anisotropy in flexible groups (e.g., methoxy or ester moieties).
- Apply TWIN commands for twinned crystals, common in low-symmetry space groups (e.g., P1 or P2/c) .
- Validate hydrogen atom positions via HFIX or difference Fourier maps .
Q. What strategies mitigate low yields in imidazo[1,2-a]pyrimidine synthesis?
- Microwave-assisted synthesis reduces reaction times and improves regioselectivity .
- Lewis acid catalysts (e.g., ZnCl) accelerate cyclization steps .
- Protecting groups (e.g., Boc for amines) prevent side reactions during condensation .
Data Interpretation and Contradictions
Q. How to address conflicting bioactivity results across studies?
Variations in assay conditions (e.g., cell lines, enzyme isoforms) often explain discrepancies. For example:
- IC values for calcium channel blockade may differ between cardiac vs. smooth muscle assays .
- Solubility limitations in vitro (e.g., DMSO concentration) can artificially reduce observed potency . Standardized protocols (e.g., USP guidelines) and orthogonal assays (e.g., SPR vs. fluorescence) are recommended .
Software and Tools
Q. Which software is recommended for visualizing hydrogen-bonding networks?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
